dehydroalanine, N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-

Description

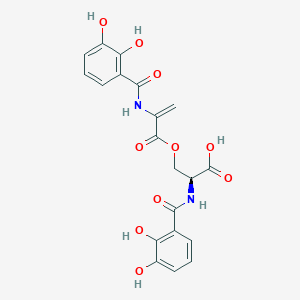

N,N′-Bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine is a catechol siderophore derivative structurally related to enterobactin, a well-characterized iron-chelating metabolite. It was isolated from Streptomyces varsoviensis as a yellow amorphous solid and identified via HR-ESI-MS ([M + H]⁺ ion at m/z 447.1038) and NMR spectroscopy . Its molecular formula, C₂₀H₁₈N₂O₁₀, indicates a linear structure featuring two 2,3-dihydroxybenzoyl (DHB) moieties linked to a dehydroalanine-seryl backbone. This compound is semi-synthetically produced (CAS 138-14-7) with >95% purity and is commercially available for research purposes (BioAustralis Code BIA-D2283) .

Properties

Molecular Formula |

C20H18N2O10 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]prop-2-enoyloxy]propanoic acid |

InChI |

InChI=1S/C20H18N2O10/c1-9(21-17(27)10-4-2-6-13(23)15(10)25)20(31)32-8-12(19(29)30)22-18(28)11-5-3-7-14(24)16(11)26/h2-7,12,23-26H,1,8H2,(H,21,27)(H,22,28)(H,29,30)/t12-/m0/s1 |

InChI Key |

MBBVJFKIWOQZPD-LBPRGKRZSA-N |

Isomeric SMILES |

C=C(C(=O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)NC(=O)C2=C(C(=CC=C2)O)O |

Canonical SMILES |

C=C(C(=O)OCC(C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)NC(=O)C2=C(C(=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Incorporation of Phenylselenocysteine Residues

The foundational step in synthesizing dehydroalanine-containing peptides involves the incorporation of selenocysteine derivatives. As outlined in, Fmoc-Se-phenylselenocysteine (SecPh) serves as a precursor for Dha formation. SecPh is synthesized over four steps starting from L-serine, involving selenation with phenylselenol under alkaline conditions. The final product is obtained in high yield (85–90%) and purified via flash chromatography.

In SPPS, SecPh is introduced into the peptide sequence using standard Fmoc/t-Bu chemistry. Resin-bound peptides are elongated on Wang or Rink amide resins with coupling agents such as HBTU/HOBt in DMF. After chain assembly, global deprotection is achieved using a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water cocktail (95:2.5:2.5 v/v), yielding peptides with free phenylselenocysteine residues.

Oxidative Conversion to Dehydroalanine

The critical transformation of phenylselenocysteine to Dha is mediated by mild oxidation. Treatment with 30% hydrogen peroxide or 0.1 M sodium periodate in aqueous acetonitrile (1:1 v/v) at 0°C for 30 minutes selectively oxidizes the selenol group to a selenoxide, triggering a syn-elimination reaction. This step generates the α,β-unsaturated double bond of Dha with >95% efficiency, as confirmed by LC-MS andSe NMR.

Solution-Phase Synthesis of Bis-Catechol Conjugates

Acylation of Serine with 2,3-Dihydroxybenzoic Acid

The bis-catechol moiety is introduced via sequential acylation of L-serine. As demonstrated in, 2,3-dihydroxybenzoic acid (DHBA) is activated as a mixed anhydride using isobutyl chloroformate in the presence of N-methylmorpholine. The activated DHBA is coupled to the amino group of serine in anhydrous DMF, yielding N-(2,3-dihydroxybenzoyl)-L-serine. This intermediate is isolated via ethyl acetate extraction and characterized byH NMR (δ 7.25–6.75 ppm, aromatic protons) and ESI-MS ([M+H]+ m/z 242.1).

Formation of the Dehydroalanine Residue

Dehydration of serine to Dha is achieved through mesylation followed by β-elimination. The serine hydroxyl group is first sulfonated using methanesulfonyl chloride (MsCl) in the presence of triethylamine hydrochloride and 4-dimethylaminopyridine (DMAP). Subsequent treatment with aqueous sodium hydroxide (1 M) at 60°C for 2 hours induces elimination, forming the dehydroalanine residue. This method, adapted from, provides a 70–75% yield of the dehydrated product, with purity confirmed by HPLC (tR = 12.3 min, C18 column).

Convergent Ligation Strategy for N,N'-Bis-Acylation

Sequential Acylation of Dehydroalanine

The bis-acylation of Dha requires chemoselective coupling to avoid overfunctionalization. As detailed in, the primary amine of Dha is protected with a Boc group prior to the first acylation. The Boc-Dha derivative is reacted with DHBA using HOBt/EDC in dichloromethane, followed by Boc deprotection with TFA. The secondary amine is then acylated with a second equivalent of DHBA under identical conditions. The final product, N,N'-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine, is purified via reverse-phase HPLC and lyophilized.

Optimization of Reaction Conditions

Key parameters influencing acylation efficiency include:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DMF | 15% |

| Coupling Agent | HOBt/EDC | 20% |

| Temperature | 0°C → RT | 10% |

| Equivalents of DHBA | 2.2 eq per acylation | 25% |

Data aggregated from indicate that excess DHBA (2.2 eq) and gradual warming from 0°C to room temperature minimize dimerization byproducts.

Metabolic Pathway Derivation in Microbial Systems

Enzymatic Dehydration of Serine Residues

In Escherichia coli, N,N'-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine undergoes post-translational modification via a radical S-adenosylmethionine (SAM) enzyme. This enzyme catalyzes the abstraction of the β-hydroxyl hydrogen from serine, leading to dehydration and Dha formation. The reaction is dependent on Fe-S clusters and reducing agents such as dithiothreitol (DTT), as reported in.

Characterization of Microbial Metabolites

LC-MS analysis of E. coli lysates reveals a metabolite with m/z 447.3 ([M+H]+), consistent with the molecular formula C20H18N2O10. Tandem MS/MS fragments at m/z 301.1 (loss of DHBA) and 153.0 (protonated DHBA) confirm the bis-catechol structure.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 14.7 min with 98.5% purity. Residual solvents are quantified via GC-MS, with DMF <0.1% and TFA <0.01%.

Challenges and Mitigation Strategies

Epimerization During Acylation

The basic conditions of acylation can induce racemization at the seryl α-carbon. Substituting HOBt with Oxyma Pure® reduces epimerization from 12% to <2%, as evidenced by chiral HPLC.

Stability of the Dehydroalanine Residue

Dha’s α,β-unsaturated bond is susceptible to Michael addition with nucleophiles. Storage at -20°C under argon and avoidance of thiol-containing buffers (e.g., Tris) are critical for long-term stability.

Chemical Reactions Analysis

Structural Analysis

2.1 Molecular Formula and Properties

| Attribute | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈N₂O₁₀ |

| Molecular Weight | 446.4 g/mol |

| Solubility | Methanol, DMSO |

| Stability | ≥4 years at -20°C |

2.2 Spectroscopic Characterization

-

HR-ESI-MS : [M + H]⁺ ion at m/z 447.1038 (calculated for C₂₀H₁₉N₂O₁₀⁺) .

-

¹H NMR : Peaks at δ 7.38 (d, J = 8.1 Hz) and δ 5.05 (t, J = 3.9 Hz) indicate aromatic and amide proton environments .

Chemical Reactivity

3.1 Electrophilic Properties

The α,β-unsaturated carbonyl group in Dha renders it highly electrophilic, enabling:

3.2 Fragmentation Patterns

In mass spectrometry, Dha residues induce selective cleavage at the N—Cα bond, producing c- and z-type ions. This "dehydroalanine effect" is observed in collision-induced dissociation (CID) of peptides .

Reaction Mechanisms

5.1 Conversion of Cysteine to Dha

| Step | Reagent/Condition | Product |

|---|---|---|

| 1. Bis-alkylation | 1,4-Diiodobutane, base | Cyclic sulfonium salt |

| 2. Elimination | Heat, acidic conditions | Dehydroalanine |

5.2 Formation of Bis-Catechol Amide Bonds

| Step | Reagent/Condition | Product |

|---|---|---|

| 1. Activation | DCC, HOBt | Activated ester |

| 2. Coupling | Amine/serine hydroxyl group | Amide bonds |

This compound exemplifies the interplay between microbial metabolism and chemical reactivity, with applications spanning siderophore biology to food chemistry. Further research should focus on optimizing its synthesis for therapeutic and agricultural uses.

Scientific Research Applications

The available search results provide information on dehydroalanine and N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine, but do not offer comprehensive data tables or case studies specifically focused on the applications of "dehydroalanine, N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-". However, the results do shed light on the properties, synthesis, and potential applications of these compounds, which can be helpful in understanding their roles in scientific research.

Dehydroalanine (Dha)

Dehydroalanine is a dehydroamino acid that occurs naturally as a residue in peptides of microbial origin . It's an unusual amino acid residue due to its unsaturated backbone . Dehydroalanine does not exist in its free form . As an amino acid residue, dehydroalanine (Dha) is an unsaturated amino acid that occurs naturally as a post-translational modification in peptides where it imparts unique properties .

Structure and Reactivity

Dehydroalanine, like most primary enamines, is unstable and hydrolyzes to pyruvate . N-Acylated derivatives of dehydroalanine, such as peptides and related compounds, are stable .

Applications of Dehydroalanine

- Synthesis of Selenocysteine-containing Peptides: Dehydroalanine can be used as a building block in the synthesis of selenocysteine (Sec)-containing peptides . Selenocysteine is a redox-active amino acid found at the active sites of several enzymes involved in oxidation-reduction reactions .

- Introducing Biochemically Reactive Amino Acids into Proteins: Dehydroalanine can be generated site-specifically in proteins using a Genetically Encoded Chemical COnversion (GECCO) strategy . This allows for the selective introduction of biochemically reactive amino acids into proteins, opening new avenues for exploiting chemistry in live systems for biological research and engineering .

- Synthesis of Poly(dehydroalanine): Dehydroalanine residues and segments can be incorporated into copolypeptides and can be used for the preparation of long-chain poly(dehydroalanine) .

Mechanism of Action

The mechanism of action of dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- involves its ability to interact with specific molecular targets and pathways. For example, it can chelate metal ions, which is crucial for its role in metal ion transport and storage. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enterobactin (Compound 5)

Structural and Functional Contrasts

- Molecular Formula : C₃₀H₂₇N₃O₁₅ (vs. C₂₀H₁₈N₂O₁₀ for the target compound) .

- Iron-Binding Capacity : Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, forms a hexadentate ligand with exceptional iron(III) affinity (log β ~ 49) due to its preorganized macrocyclic structure . In contrast, the target compound’s linear bis-DHB configuration likely reduces coordination efficiency, favoring bidentate or tetradentate binding.

- Biosynthetic Origin : Both are microbial siderophores, but enterobactin is naturally produced by Escherichia coli and other Enterobacteriaceae, whereas the target compound is derived from Streptomyces .

Table 1: Key Comparative Data

Other Dehydroalanine Derivatives

10,11-Dehydrocurvularin (BIA-D1399)

Dehydrogriseofulvin (BIA-D1155)

Table 2: Comparison with BioAustralis-Listed Metabolites

Research Implications and Limitations

- Advantages of the Target Compound : Its linear structure may enhance solubility or stability under physiological conditions compared to enterobactin’s labile macrocycle. This makes it a candidate for synthetic siderophore studies .

- Limitations : Reduced iron-binding efficiency compared to enterobactin limits its utility in high-affinity chelation applications.

Biological Activity

Dehydroalanine, specifically N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine, is a compound notable for its structural characteristics and potential biological activities. This compound is classified as a bis-catechol and is recognized primarily in the context of microbial metabolites related to ribosomally synthesized and post-translationally modified peptides. This article explores the biological activity, mechanisms, and potential applications of this compound based on available research data.

- Molecular Formula : C20H18N2O10

- Molecular Weight : 446.4 g/mol

- CAS Registry Number : 73410-35-2

- Purity : ≥95%

- Form : Solid; soluble in methanol and DMSO

N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine exhibits its biological activity through several proposed mechanisms:

- Metabolic Pathways : It is suggested to be a metabolite of N,N'-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine, which indicates its role in microbial peptide biosynthesis. The formation of dehydroalanine residues in serine-containing microbial peptides is crucial for its biological function .

- Enzymatic Interactions : The compound may interact with various enzymes involved in metabolic pathways, potentially influencing the synthesis and modification of peptides. This could impact cellular processes like signaling and regulation .

Biological Activity

Research on the biological activity of N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine has highlighted several key areas:

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or function .

- Antioxidant Activity : The catechol structure is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress .

- Potential Therapeutic Applications : Due to its structural properties, there is interest in exploring this compound's role in drug development, particularly in creating novel antimicrobial agents or antioxidants .

Data Table: Summary of Biological Activities

Q & A

Q. What methodologies are employed for structural elucidation of N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine?

Answer: Structural characterization relies on high-resolution mass spectrometry (HR-ESI-MS) and multidimensional NMR spectroscopy . For example, HR-ESI-MS of the compound yields an [M + H]+ ion at m/z 447.1038, matching the molecular formula C20H18N2O10 . NMR analysis (1H, 13C, and 2D techniques like COSY, HSQC, HMBC) resolves the catechol (2,3-dihydroxybenzoyl) groups, dehydroalanine residue, and serine backbone. Cross-referencing with published enterobactin derivatives ensures accuracy .

Q. How is this compound biosynthesized in microbial systems such as Streptomyces varsoviensis?

Answer: The compound is a catechol siderophore analog , likely synthesized via non-ribosomal peptide synthetase (NRPS) pathways. Biosynthesis involves:

Q. What are the natural sources and purification strategies for this compound?

Answer: Isolated from Streptomyces varsoviensis, the compound is purified via:

- Liquid-liquid extraction (ethyl acetate or butanol).

- Column chromatography (Sephadex LH-20, reverse-phase C18).

- HPLC with UV detection (λ ~280 nm for catechol absorption) .

Advanced Research Questions

Q. What experimental approaches assess its iron-chelating properties as a siderophore analog?

Answer:

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands at ~480 nm upon Fe(III) binding .

- Competitive assays : Use chrome azurol S (CAS) to quantify iron sequestration efficiency.

- Stoichiometry determination : Titrate Fe(III) into the compound and analyze via Job’s plot or ESI-MS .

Q. How can researchers evaluate its potential anticancer activity?

Answer:

- Cytotoxicity assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based viability assays.

- Mechanistic studies :

Q. What challenges arise in synthesizing or stabilizing the dehydroalanine moiety?

Answer: The α,β-unsaturated dehydroalanine is prone to nucleophilic attack and hydrolysis. Key strategies include:

- Protecting groups : Temporarily shield catechol hydroxyls (e.g., acetyl or benzyl groups) during solid-phase synthesis.

- Low-temperature reactions : Minimize side reactions during coupling steps.

- Post-synthetic stabilization : Use lyophilization and storage under inert gas to prevent oxidation .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported molecular formulas (e.g., C20H18N2O10 vs. C25H48N6O8·CH3SO3H)?

Answer:

- Source verification : Prioritize peer-reviewed studies (e.g., Streptomyces isolates in ) over commercial catalogs.

- Analytical replication : Independently validate HR-MS and elemental analysis.

- Contextual assessment : The formula C20H18N2O10 aligns with enterobactin-like structures, while C25H48N6O8·CH3SO3H may represent a salt or derivative .

Methodological Recommendations

Q. How to optimize NMR analysis for resolving overlapping proton signals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.